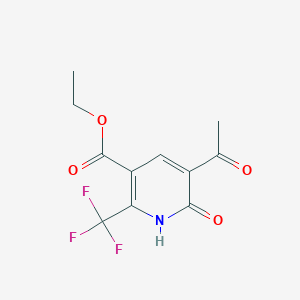

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of dihydropyridines

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with trifluoroacetaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Hydroxylated dihydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been investigated for its potential therapeutic properties. Its derivatives have shown promise in several pharmacological activities:

- Anticonvulsant Activity : Studies have demonstrated that compounds related to this compound exhibit anticonvulsant effects. For instance, derivatives were tested in animal models for their efficacy against seizures, showing varying degrees of protection across different seizure models .

- Antinociceptive Properties : The compound has been evaluated for pain relief capabilities. Research indicates that certain derivatives can effectively reduce pain in formalin-induced pain models, suggesting a potential role in pain management therapies .

- Drug-Like Properties : Pharmacokinetic studies reveal favorable drug-like characteristics for some derivatives, including high metabolic stability and minimal hepatotoxicity. These properties enhance their viability as candidates for further development into therapeutic agents .

Agricultural Chemistry

In agricultural applications, this compound and its analogs are being explored for their potential as agrochemicals:

- Pesticidal Activity : Research has indicated that certain derivatives may possess insecticidal or fungicidal properties, making them candidates for developing new pesticides. Their trifluoromethyl group is known to enhance biological activity and stability against environmental degradation .

Material Science

The compound's unique structural features also lend themselves to applications in material science:

- Polymer Chemistry : this compound can be utilized as a building block in the synthesis of polymers with specific properties. Its ability to form stable complexes with various substrates makes it a valuable precursor in creating advanced materials with tailored functionalities .

Table 1: Summary of Pharmacological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticonvulsant | Significant protection in seizure models | |

| Antinociceptive | Pain reduction in formalin-induced models | |

| Pesticidal | Potential insecticidal activity |

Case Study: Anticonvulsant Efficacy

In a recent study published in Pharmacology Biochemistry and Behavior, researchers synthesized a series of derivatives from this compound and evaluated their anticonvulsant effects using the maximal electroshock (MES) test and the 6 Hz seizure model. The results indicated that specific derivatives provided over 75% protection at doses of 100 mg/kg, showcasing their potential as new anticonvulsant agents .

作用机制

The mechanism of action of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure.

相似化合物的比较

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

Ethyl 2-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: A structurally related compound with different chemical properties and applications.

Uniqueness

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

生物活性

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS No. 154020-54-9) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₁H₁₀F₃NO₄

- Molecular Weight : 277.199 g/mol

- Structure : The compound features a dihydropyridine core with an acetyl and trifluoromethyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that this compound may have significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its possible use in treating infections.

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development for metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of the trifluoromethyl group may enhance the electron-withdrawing ability of the molecule, facilitating its interaction with free radicals.

- Binding Affinities : Molecular docking studies indicate strong binding interactions with certain amino acid residues in target proteins, suggesting a mechanism of action through enzyme inhibition or modulation.

Antioxidant Activity Study

A study investigated the antioxidant capacity of various pyridine derivatives, including this compound. The results indicated that this compound effectively scavenged DPPH radicals, demonstrating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Antimicrobial Efficacy

In vitro testing against bacterial strains revealed that this compound exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as an antimicrobial agent .

Enzyme Inhibition Research

Molecular docking studies have shown that the compound effectively binds to specific enzymes involved in metabolic pathways. For instance, it was found to inhibit target enzymes related to Mycobacterium tuberculosis survival mechanisms, highlighting its potential in treating latent tuberculosis infections .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate?

- Methodology : Use Nuclear Magnetic Resonance (NMR) to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for 19F NMR) and the acetyl moiety (δ ~2.5–3.0 ppm for 1H NMR). High-Resolution Mass Spectrometry (HRMS) can validate the molecular formula (e.g., [M+H]+ expected for C11H11F3NO5). Infrared Spectroscopy (IR) identifies carbonyl stretches (C=O at ~1700–1750 cm−1) and the dihydropyridine ring vibrations .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology : Key steps involve: (i) Solvent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the ester group. (ii) Temperature control : Maintain ≤60°C during cyclization to prevent side reactions. (iii) Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate the product. Monitor by TLC (Rf ~0.3–0.4) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

- Challenges :

- Crystal twinning : Common due to the trifluoromethyl group’s steric bulk.

- Hydrogen bonding ambiguity : The acetyl and ester groups may form competing intermolecular interactions.

- Solutions :

- Use SHELXL for refinement, applying TWIN and BASF commands to model twinned data.

- Analyze hydrogen-bonding patterns with Graph Set Analysis (e.g., R22(8) motifs) to resolve ambiguities .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic insight : The -CF3 group acts as a strong electron-withdrawing group, activating the pyridine ring at the 4-position for nucleophilic attack. For example, in Suzuki-Miyaura couplings, use Pd(PPh3)4 as a catalyst and Cs2CO3 as a base in THF/H2O (3:1) at 80°C to introduce aryl groups. Monitor by LCMS (e.g., m/z 366 [M+H]+) .

Q. What strategies are effective for resolving contradictions in bioactivity data across different assays?

- Methodology : (i) Dose-response validation : Perform IC50 assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays). (ii) Metabolite screening : Use HPLC-MS/MS to rule out degradation products interfering with activity. (iii) Computational docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina to identify assay-specific artifacts .

Q. Data Interpretation and Validation

Q. How can researchers validate the stability of this compound under physiological conditions?

- Protocol : (i) Simulated gastric fluid assay : Incubate the compound in 0.1 M HCl (pH 1.2) at 37°C for 24 hours. (ii) LCMS analysis : Monitor for ester hydrolysis (expected m/z shift from 310 [M+H]+ to 268 [M+H - COOEt]+). (iii) Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and compare HPLC purity pre/post storage .

Q. What computational methods are suitable for predicting the compound’s intermolecular interactions in solid-state forms?

- Approach :

- Hirshfeld surface analysis : Quantify close contacts (e.g., F···H interactions from -CF3).

- DFT calculations : Optimize crystal packing using Gaussian09 with B3LYP/6-31G(d) to model π-stacking and hydrogen bonds.

- Compare results with experimental PXRD data to validate predictions .

Q. Synthesis and Modification

Q. What are the critical considerations for modifying the acetyl group to enhance biological activity?

- Design principles : (i) Bioisosteric replacement : Substitute the acetyl group with a sulfonamide (-SO2NH2) to improve solubility. (ii) Steric effects : Introduce branched alkyl chains (e.g., isopropyl) to modulate target binding. (iii) Synthetic route : Use HATU/DIPEA coupling for amide bond formation, followed by purification via reverse-phase HPLC .

属性

IUPAC Name |

ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4/c1-3-19-10(18)7-4-6(5(2)16)9(17)15-8(7)11(12,13)14/h4H,3H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQWTBBJZMMJRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C(=O)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。